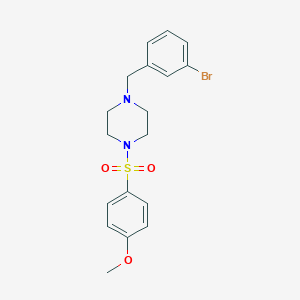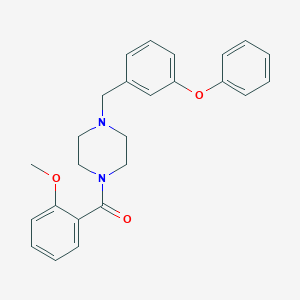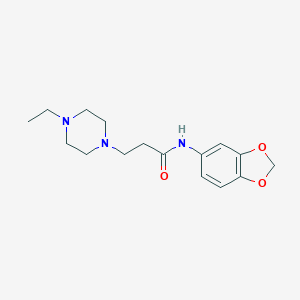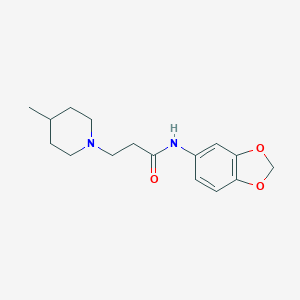
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, also known as JNJ-7925476, is a novel and selective antagonist of the histamine H3 receptor. The H3 receptor is a G protein-coupled receptor that is primarily found in the central nervous system, where it plays a key role in regulating the release of various neurotransmitters, including histamine, dopamine, and acetylcholine. JNJ-7925476 has been the subject of extensive scientific research due to its potential therapeutic applications in a variety of neurological disorders.
作用機序
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine acts as a selective antagonist of the H3 receptor, blocking the binding of histamine and other neurotransmitters to the receptor. This results in increased release of various neurotransmitters, including dopamine and acetylcholine, which may have therapeutic benefits in a variety of neurological disorders.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects, including increased release of dopamine and acetylcholine in the brain. This has been linked to improvements in cognitive function, as well as potential benefits in the treatment of disorders such as schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has several advantages for use in lab experiments, including its high selectivity for the H3 receptor and its ability to modulate neurotransmitter pathways. However, it also has some limitations, including potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, including further investigation of its therapeutic potential in neurological disorders, as well as exploration of its potential use as a research tool in neuroscience. Additionally, further studies may be needed to better understand the pharmacokinetics and pharmacodynamics of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine, as well as its potential side effects and toxicity.
合成法
The synthesis of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine involves several steps, including the reaction of 3-chlorobenzyl chloride with N-methyl-2-(2-pyridinyl)ethanamine to form the corresponding N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine hydrochloride salt. The salt is then treated with a base, such as sodium hydroxide, to form the free base form of N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine.
科学的研究の応用
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine has been the subject of numerous scientific studies, which have investigated its potential therapeutic applications in a variety of neurological disorders. These studies have primarily focused on the role of the H3 receptor in regulating the release of various neurotransmitters, and how N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine may be used to modulate these pathways.
特性
製品名 |
N-(3-chlorobenzyl)-N-methyl-2-(2-pyridinyl)ethanamine |
|---|---|
分子式 |
C15H17ClN2 |
分子量 |
260.76 g/mol |
IUPAC名 |
N-[(3-chlorophenyl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
InChI |
InChI=1S/C15H17ClN2/c1-18(10-8-15-7-2-3-9-17-15)12-13-5-4-6-14(16)11-13/h2-7,9,11H,8,10,12H2,1H3 |
InChIキー |
LKOIZWCYZLBYQO-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl |
正規SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B248764.png)

![1-(3-Fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248766.png)


![{4-[4-(Methylsulfanyl)benzyl]piperazin-1-yl}(phenyl)methanone](/img/structure/B248773.png)



methanone](/img/structure/B248780.png)



